An In-Depth Technical Guide to 1,4-Dichloro-2-methoxy-5-nitrobenzene
An In-Depth Technical Guide to 1,4-Dichloro-2-methoxy-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,4-dichloro-2-methoxy-5-nitrobenzene, a key chemical intermediate. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles. We will delve into its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and safety considerations, all supported by authoritative references.
Core Chemical Identity and Properties
1,4-Dichloro-2-methoxy-5-nitrobenzene is a polysubstituted aromatic compound with significant potential in organic synthesis, particularly as a scaffold for creating more complex molecules in the pharmaceutical and specialty chemical industries.[1]
Nomenclature and Structure
-
Systematic Name: 1,4-Dichloro-2-methoxy-5-nitrobenzene
-
CAS Number: 17801-99-9[1]
-
Molecular Formula: C₇H₅Cl₂NO₃[2]
-
SMILES: COc1cc(c(cc1Cl)[O-])Cl[2]
The molecule is achiral and its structure is characterized by a benzene ring substituted with two chlorine atoms, a methoxy group, and a nitro group.[2]
Physicochemical Properties
Quantitative data for 1,4-dichloro-2-methoxy-5-nitrobenzene is not extensively reported in readily available literature. However, we can infer its properties from closely related analogs such as 1,4-dichloro-2-nitrobenzene.
| Property | Value/Information | Source |
| Melting Point | 52-54 °C (for 1,4-dichloro-2-nitrobenzene) | [3] |
| Boiling Point | 266-269 °C (for 1,4-dichloro-2-nitrobenzene) | [3] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene, carbon disulfide.[4] | [4] |
| Appearance | Expected to be a yellow solid, similar to other dichloronitrobenzene isomers.[3] |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons, and one singlet in the aliphatic region for the methoxy group protons.
-
Aromatic Protons: The proton ortho to the nitro group will be the most deshielded due to the strong electron-withdrawing effect of the nitro group. The proton between the methoxy and chloro substituents will be shifted upfield relative to the other aromatic proton.
-
Methoxy Protons: A singlet is expected around 3.9-4.0 ppm.
For comparison, the aromatic protons of 1,4-dichloro-2-nitrobenzene appear at δ 7.89 and 7.51 ppm.[5]
¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule.
-
Aromatic Carbons: The carbon atoms attached to the electron-withdrawing nitro and chloro groups will be deshielded. The carbon attached to the electron-donating methoxy group will be shielded.
-
Methoxy Carbon: A signal for the methoxy carbon is expected in the range of 55-60 ppm.
For comparison, the aromatic carbons of nitrobenzene show signals at δ 148.3 (ipso), 134.7 (para), 129.4 (meta), and 123.5 (ortho).[6]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by strong absorptions corresponding to the nitro and methoxy groups, as well as vibrations of the substituted benzene ring.
-
NO₂ Stretch: Strong, asymmetric and symmetric stretching vibrations are expected around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.
-
C-O Stretch: A strong band for the aryl-alkyl ether is expected in the 1275-1200 cm⁻¹ region.
-
C-Cl Stretch: Absorptions for the C-Cl bonds will appear in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
Electron ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak. The fragmentation pattern will be influenced by the presence of the chloro, methoxy, and nitro substituents.
-
Molecular Ion (M⁺): An intense molecular ion peak is expected, showing a characteristic isotopic pattern due to the two chlorine atoms.
-
Fragmentation: Common fragmentation pathways would involve the loss of NO₂, Cl, CH₃, and OCH₃ radicals.
Synthesis of 1,4-Dichloro-2-methoxy-5-nitrobenzene
There are two primary conceptual routes for the synthesis of this compound:
-
Nitration of 1,4-dichloro-2-methoxybenzene: This involves an electrophilic aromatic substitution reaction where the nitro group is introduced onto the pre-existing dichloromethoxybenzene scaffold.[1]
-
Nucleophilic Aromatic Substitution (SNAr) of 1,2,4-trichloro-5-nitrobenzene: In this route, a methoxide source displaces one of the chlorine atoms on the trichloronitrobenzene starting material.[1]
Below is a detailed experimental protocol for a similar nitration reaction, which can be adapted for the synthesis of the title compound.
Experimental Protocol: Nitration of p-Dichlorobenzene (Analogous Procedure)
This protocol describes the nitration of p-dichlorobenzene to yield 1,4-dichloro-2-nitrobenzene and can serve as a starting point for the synthesis of 1,4-dichloro-2-methoxy-5-nitrobenzene from 1,4-dichloro-2-methoxybenzene with appropriate modifications.[7]
Materials:
-
p-Dichlorobenzene
-
100% Sulfuric acid
-
Nitric acid (d=1.52)
-
Ice
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, charge 147 g (1.0 mole) of coarsely pulverized p-dichlorobenzene and 300 g of 100% sulfuric acid.[7]
-
Prepare a nitrating mixture by slowly adding 68 g of 100% sulfuric acid to 68 g of nitric acid (d=1.52) with cooling.[7]
-
With vigorous stirring, add the nitrating mixture to the flask over 1 to 1.5 hours, maintaining the temperature between 30 and 35 °C by cooling with a water bath as needed.[7]
-
Continue stirring for 3 to 4 hours after the addition is complete.[7]
-
Pour the reaction mixture into a mixture of 700 g of ice and 300 ml of water.[7]
-
Filter the precipitated solid with suction and wash with cold water.[7]
-
To remove residual acid, melt the product under 500 cc of hot water, stir well, and allow to cool and solidify. Repeat this washing step.[7]
-
Dry the resulting light-yellow crystalline product.[7]
Caption: Nitration of p-Dichlorobenzene to 1,4-Dichloro-2-nitrobenzene.
Chemical Reactivity and Applications
The reactivity of 1,4-dichloro-2-methoxy-5-nitrobenzene is dominated by the interplay of its substituents. The strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, particularly at the chlorine position para to the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 4-position is highly activated towards substitution by nucleophiles such as amines, alkoxides, and thiolates. This reactivity allows for the introduction of a wide range of functional groups, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1]
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, yielding 2,5-dichloro-4-methoxyaniline. This transformation opens up further synthetic possibilities, such as diazotization reactions or the formation of amides. Common reducing agents for this transformation include:
-
Catalytic Hydrogenation: H₂ gas with a catalyst such as Pd/C or Raney nickel.[4][8] Raney nickel is often preferred to avoid dehalogenation.[8]
-
Metal/Acid Systems: Metals like iron, zinc, or tin in the presence of an acid (e.g., HCl or acetic acid).[4][8]
Caption: Key reactions of 1,4-dichloro-2-methoxy-5-nitrobenzene.
Applications in Drug Development
As a versatile synthetic intermediate, this compound serves as a starting material for the synthesis of various drug scaffolds and active pharmaceutical ingredients (APIs). The ability to selectively functionalize the molecule at different positions allows for the creation of diverse chemical libraries for drug discovery programs.[1]
Safety and Handling
-
Hazards: Harmful if swallowed. May cause skin and serious eye irritation. May cause an allergic skin reaction.[9][10][11][12] Some related compounds are suspected of causing genetic defects and cancer.[11]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][11][12][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[12]
-
First Aid:
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
1,4-Dichloro-2-methoxy-5-nitrobenzene is a valuable and versatile intermediate in organic synthesis. Its rich reactivity, stemming from the strategic placement of activating and directing groups, allows for a wide range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development, particularly in the creation of novel compounds for the pharmaceutical and specialty chemical industries. Further experimental investigation into its specific spectroscopic and toxicological properties would be beneficial for the scientific community.
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Nitro Reduction - Common Conditions. (URL: [Link])
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Preparation of 1,4-dichloro-2-nitrobenzene - PrepChem.com. (URL: [Link])
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1,4-Dichloro-2-nitrobenzene - Wikipedia. (URL: [Link])
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Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
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Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. (URL: [Link])
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3.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
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1,4-dichloro-2-methoxy-5-nitrobenzene | 17801-99-9 | C7H5Cl2NO3 | Appchem. (URL: [Link])
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FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts - Insubria. (URL: [Link])
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IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data - ResearchGate. (URL: [Link])
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FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol | Request PDF. (URL: [Link])
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